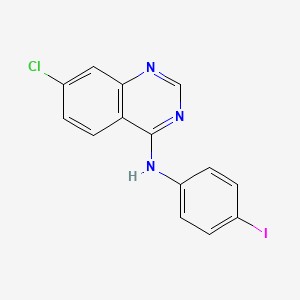

7-chloro-N-(4-iodophenyl)quinazolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-chloro-N-(4-iodophenyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and pharmacological properties. This particular compound features a quinazoline core with a chlorine atom at the 7th position and an iodine-substituted phenyl group at the N-position.

Mechanism of Action

Target of Action

The primary targets of 7-chloro-N-(4-iodophenyl)quinazolin-4-amine are bacterial cells, particularly Pseudomonas aeruginosa . This compound has been found to inhibit biofilm formation in P. aeruginosa, which is regulated by the quorum sensing system .

Mode of Action

this compound interacts with its targets by inhibiting biofilm formation at sub-minimum inhibitory concentrations (sub-MICs) . It decreases cell surface hydrophobicity, compromising bacterial cell adhesion . Additionally, it curtails the production of exopolysaccharides, which constitute the major component of the matrix binding biofilm components together . It also impedes Pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .

Biochemical Pathways

The compound affects the quorum sensing system, a key biochemical pathway in Pseudomonas aeruginosa . This system regulates biofilm formation, and by inhibiting it, the compound disrupts the bacteria’s ability to form biofilms . This results in a decrease in virulence factors such as cell surface hydrophobicity and exopolysaccharide production .

Result of Action

The result of the action of this compound is the inhibition of biofilm formation in Pseudomonas aeruginosa . This leads to a decrease in the bacteria’s virulence factors and pathogenicity .

Biochemical Analysis

Biochemical Properties

7-chloro-N-(4-iodophenyl)quinazolin-4-amine, as a quinazolinone derivative, is expected to interact with various enzymes, proteins, and other biomolecules. Quinazolinones have been found to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, and anti-inflammatory effects . The specific interactions of this compound with biomolecules would need to be determined through further experimental studies.

Cellular Effects

Quinazolinone derivatives have been reported to have broad-spectrum antimicrobial activity and a safe profile on human cell lines

Molecular Mechanism

Quinazolinones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Quinazolinones are known to interact with various enzymes and cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(4-iodophenyl)quinazolin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloroanthranilic acid and 4-iodoaniline.

Condensation Reaction: 4-chloroanthranilic acid undergoes a condensation reaction with 4-iodoaniline in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to form the quinazoline core.

Cyclization: The intermediate product is then cyclized under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(4-iodophenyl)quinazolin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) in organic solvents.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities.

Scientific Research Applications

7-chloro-N-(4-iodophenyl)quinazolin-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.

Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.

Erlotinib: Another EGFR inhibitor with similar applications.

Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

Uniqueness

7-chloro-N-(4-iodophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and selectivity towards certain molecular targets. This makes it a valuable compound for drug discovery and development.

Biological Activity

7-Chloro-N-(4-iodophenyl)quinazolin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and related research findings.

The compound has the molecular formula C14H9ClIN3 and a molar mass of 381.6 g/mol. It features a chloro group at position 7 and an iodo substituent on the phenyl ring, which may enhance its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉ClIN₃ |

| Molar Mass | 381.6 g/mol |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, potentially leading to reduced tumor growth.

- Receptor Modulation : It could modulate receptor activities related to cell signaling pathways that govern apoptosis and cell survival.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various quinazoline derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines.

Case Studies

- In Vitro Studies : A study conducted by the National Cancer Institute (NCI) assessed the cytotoxicity of various quinazoline derivatives against human cancer cell lines. Compounds similar to this compound showed promising results with GI50 values indicating significant inhibition of cell growth in various cancers .

- Structure-Activity Relationship (SAR) : The presence of halogen substituents (chlorine and iodine) in the structure has been linked to enhanced biological activity, suggesting that modifications at these positions can lead to improved therapeutic profiles .

Antimicrobial Properties

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains and fungi, although further research is necessary to elucidate its full spectrum of antimicrobial activity .

Comparative Analysis with Related Compounds

A comparison with other quinazoline derivatives reveals that modifications in substituents significantly affect biological activities. For instance:

| Compound | Activity Type | Notable Findings |

|---|---|---|

| 7-Chloro-N-(4-methylphenyl)quinazolin | Anticancer | Moderate cytotoxicity against breast cancer cells |

| 7-Chloro-N-(4-fluorophenyl)quinazolin | Antimicrobial | Effective against Gram-positive bacteria |

| 7-Chloro-N-(4-iodophenyl)quinazolin | Anticancer/Antimicrobial | High cytotoxicity with potential antifungal effects |

Properties

IUPAC Name |

7-chloro-N-(4-iodophenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClIN3/c15-9-1-6-12-13(7-9)17-8-18-14(12)19-11-4-2-10(16)3-5-11/h1-8H,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVVPGKGCDHOED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClIN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.